

An In-depth Technical Guide to 1-Cyclohexylethanamine: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclohexylethanamine

Cat. No.: B3024940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **1-Cyclohexylethanamine** is a chiral primary amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.^[1] Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, where specific stereoisomers are essential for therapeutic efficacy and selectivity.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, structure, spectroscopic profile, synthesis methodologies, and key applications of **1-Cyclohexylethanamine**, designed to be a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Structure and Stereoisomerism

1-Cyclohexylethanamine, with the molecular formula $C_8H_{17}N$, possesses a structure consisting of a cyclohexyl ring bonded to an ethylamine group.^{[2][3]} The crucial feature of this molecule is the chiral center at the α -carbon (the carbon atom attached to both the cyclohexyl ring and the amino group). This chirality gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.^{[4][5]}

The specific three-dimensional arrangement of these enantiomers is fundamental to their application in asymmetric synthesis, where they can be used to control the stereochemical

outcome of a reaction.[6] The unique cyclohexyl group enhances lipophilicity, a property often beneficial in drug formulation and delivery systems.[6]

Caption: The (R) and (S) enantiomers of **1-Cyclohexylethanamine**.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **1-Cyclohexylethanamine** are well-documented, though minor variations in reported values exist depending on the specific enantiomer and purity. It typically presents as a colorless to light yellow liquid with a characteristic amine odor. [2][6]

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ N	[2][3][6]
Molecular Weight	127.23 g/mol	[2][5][6]
Appearance	Colorless to light yellow liquid	[2][6]
Boiling Point	177-178 °C (lit.); 60 °C @ 12 mmHg (lit.)	[2]
Density	~0.856 - 0.87 g/mL at 20-25 °C (lit.)	[2][6]
Refractive Index	n _{20/D} 1.4614	[2]
Flash Point	52 °C (125.6 °F) - closed cup	[2]
CAS Number	5913-13-3 ((R)-enantiomer); 17430-98-7 ((S)-enantiomer)	[4][5]

Spectroscopic Analysis

The structural elucidation of **1-Cyclohexylethanamine** relies on standard spectroscopic techniques.

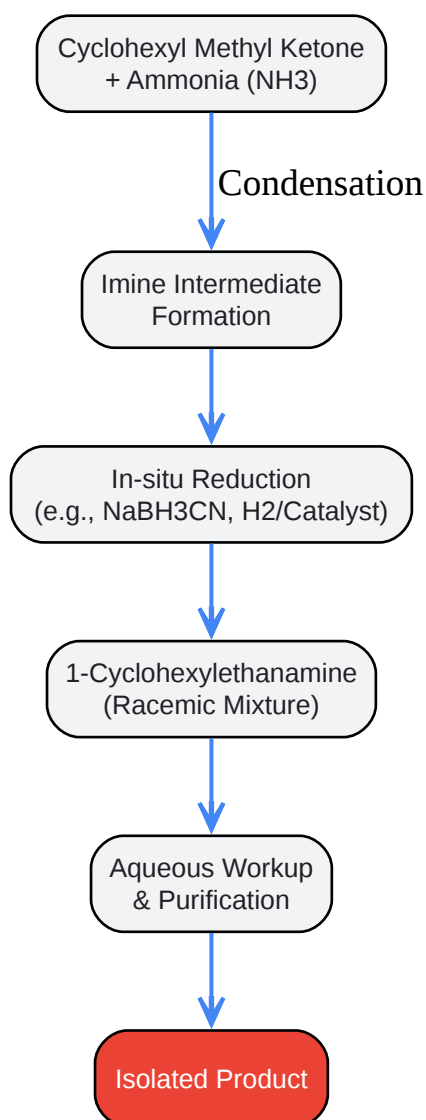
- ^1H NMR: The proton NMR spectrum provides characteristic signals for the cyclohexyl protons, the methine proton at the chiral center, the methyl protons, and the amine protons. [\[4\]](#)[\[7\]](#)
- ^{13}C NMR: The carbon NMR spectrum shows distinct peaks for the eight carbon atoms in the molecule, with the chemical shifts confirming the presence of the cyclohexyl ring and the ethylamine side chain. [\[5\]](#)[\[8\]](#)
- Mass Spectrometry (GC-MS): The mass spectrum typically shows a top peak at m/z 44, corresponding to the fragmentation of the ethylamine side chain. [\[4\]](#)[\[5\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic N-H stretching vibrations for the primary amine group, along with C-H stretching and bending vibrations for the aliphatic cyclohexyl and ethyl groups. [\[4\]](#)[\[5\]](#)

Synthesis Methodologies

1-Cyclohexylethanamine can be synthesized via several routes, with reductive amination of a ketone being one of the most common and efficient methods. [\[2\]](#)[\[9\]](#) This process involves the reaction of a ketone with an amine source, followed by reduction of the intermediate imine.

Workflow: Reductive Amination of Cyclohexyl Methyl Ketone

The synthesis of racemic **1-Cyclohexylethanamine** is effectively achieved through the reductive amination of cyclohexyl methyl ketone (also known as acetylcyclohexane). [\[2\]](#) This two-step, one-pot reaction provides a high-yield pathway to the target amine.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Cyclohexylethanamine**.

Representative Experimental Protocol: Reductive Amination

This protocol provides a general methodology for synthesizing **1-cyclohexylethanamine** from cyclohexyl methyl ketone.

Objective: To synthesize **1-cyclohexylethanamine** via reductive amination.^[2]

Materials:

- Cyclohexyl methyl ketone
- Ammonia source (e.g., ammonium acetate or aqueous ammonia)
- Reducing agent (e.g., sodium cyanoborohydride (NaBH_3CN) or H_2 with a catalyst like Rh/SiO_2)[9][10]
- Methanol or other suitable solvent
- Hydrochloric acid (HCl) for workup
- Sodium hydroxide (NaOH) for neutralization
- Dichloromethane or diethyl ether for extraction
- Anhydrous magnesium sulfate (MgSO_4) for drying

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl methyl ketone in methanol.
- **Amine Source Addition:** Add the ammonia source (e.g., ammonium acetate) to the solution. Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The causality here is that the ketone carbonyl reacts with the nucleophilic ammonia to form a hemiaminal, which then dehydrates to the imine.
- **Reduction:** Carefully add the reducing agent in portions. Sodium cyanoborohydride is often chosen because it is mild enough not to reduce the starting ketone but is effective at reducing the protonated imine as it forms, driving the equilibrium toward the product.[9][11] If using catalytic hydrogenation, the reaction would be conducted under a hydrogen atmosphere in the presence of a suitable catalyst.[10]
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

- **Quenching and Workup:** Once the reaction is complete, carefully quench any remaining reducing agent by adding dilute HCl. Acidify the mixture to protonate the product amine, making it water-soluble.
- **Extraction:** Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and other non-basic impurities.
- **Basification and Isolation:** Basify the aqueous layer with a strong base (e.g., NaOH solution) to deprotonate the amine, causing it to separate from the aqueous layer.
- **Final Extraction:** Extract the product amine into an organic solvent like dichloromethane.
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude **1-cyclohexylethanamine**.
- **Purification:** The crude product can be further purified by distillation under reduced pressure.

Note on Enantioselectivity: To obtain a specific enantiomer, this synthesis can be modified by using a chiral catalyst during the reduction step (asymmetric reductive amination).[2]

Alternatively, the racemic mixture produced by the above protocol can be separated into its individual enantiomers through a process called chiral resolution, often by forming diastereomeric salts with a chiral acid like tartaric acid.[2]

Applications in Research and Drug Development

The utility of **1-Cyclohexylethanamine** stems primarily from its nature as a chiral amine, making it a valuable tool in asymmetric synthesis.[1][6]

- **Chiral Building Block:** Both (R)- and (S)-enantiomers serve as crucial starting materials or intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][6] The specific stereochemistry is often paramount for the biological activity and selectivity of the final active pharmaceutical ingredient (API).[1][12] Some research has also pointed towards potential anticancer activity.[3]
- **Chiral Resolving Agent:** It can be used to separate racemic mixtures of acidic compounds. The amine enantiomer reacts with the racemic acid to form a pair of diastereomeric salts,

which have different physical properties (like solubility) and can be separated by crystallization.[2]

- **Chiral Auxiliary:** The amine can be temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved off, leaving an enantiomerically enriched product.

Safety and Handling

1-Cyclohexylethanamine is classified as a flammable and corrosive substance.[5][13] It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with skin.[5]

- **Handling:** Always handle this chemical in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Keep away from open flames, hot surfaces, and sources of ignition.[13]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. It may be air-sensitive and hygroscopic, so storage under an inert atmosphere is recommended.
- **First Aid:** In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical assistance.[13]

Conclusion

1-Cyclohexylethanamine is a versatile and indispensable chiral amine in the field of organic synthesis. Its defined stereochemistry, coupled with the lipophilic cyclohexyl moiety, makes it a highly valuable building block for constructing complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage its potential in drug discovery, agrochemical development, and advanced material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Cyclohexylethylamine | 54423-01-7 | ECA42301 | Biosynth [biosynth.com]
- 4. (S)-(+)-1-Cyclohexylethylamine | C₈H₁₇N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-1-Cyclohexylethylamine | C₈H₁₇N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-(+)-1-Cyclohexylethylamine(17430-98-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. apicule.com [apicule.com]
- 13. fishersci.nl [fishersci.nl]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Cyclohexylethanamine: Structure, Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024940#1-cyclohexylethanamine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com